N-(2-fluorophenyl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTMDHYTCLTFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292800 | |
| Record name | N-(2-Fluorophenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886507-17-1 | |
| Record name | N-(2-Fluorophenyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886507-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluorophenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
Reductive amination offers a versatile pathway for synthesizing secondary amines, including N-(2-fluorophenyl)piperidin-4-amine. This method involves the condensation of piperidin-4-one with 2-fluoroaniline in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH$$3$$CN) or sodium triacetoxyborohydride (NaBH(OAc)$$3$$). The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine.
Key Reaction Parameters :
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature : 25–40°C
- Catalyst : None required
- Yield : 55–70% (estimated from analogous syntheses)
The steric and electronic effects of the 2-fluorophenyl group influence reaction kinetics, with the ortho-fluorine atom marginally reducing nucleophilicity compared to unsubstituted aniline.
Optimization Challenges
A critical challenge in reductive amination is the competitive formation of byproducts, such as over-reduced tertiary amines or unreacted starting materials. To mitigate this, stoichiometric control of the reducing agent and pH modulation (e.g., using acetic acid) are employed.
Metal-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction enables direct coupling of piperidin-4-amine with 2-fluorobromobenzene using palladium catalysts. This method is advantageous for its tolerance of electron-withdrawing substituents like fluorine.
Representative Conditions :
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling provides an alternative for forming C–N bonds under milder conditions. While less efficient than palladium-based systems, this method avoids expensive catalysts.
Typical Parameters :
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Base : K$$3$$PO$$4$$
- Solvent : DMSO
- Temperature : 90°C
- Yield : 40–50%
N-Alkylation and Protection-Deprotection Sequences
Direct N-Alkylation
N-Alkylation of piperidin-4-amine with 2-fluoroiodobenzene in the presence of a base like potassium carbonate (K$$2$$CO$$3$$) represents a straightforward but less selective route. This method often requires excess alkylating agent and prolonged reaction times.
Reaction Profile :
- Solvent : Acetonitrile
- Temperature : 80°C
- Yield : 30–45%
Protecting Group Strategies
To enhance selectivity, the piperidine nitrogen may be protected with a benzyl (Bn) group prior to coupling. Subsequent hydrogenolysis removes the protecting group, yielding the desired amine.
Stepwise Synthesis :
- Protection : Piperidin-4-amine → N-Benzylpiperidin-4-amine (BnCl, K$$2$$CO$$3$$, DMF)
- Coupling : N-Benzylpiperidin-4-amine + 2-fluoroiodobenzene → N-Benzyl-N-(2-fluorophenyl)piperidin-4-amine
- Deprotection : Hydrogenolysis (H$$_2$$, Pd/C) → this compound
Overall Yield : 50–65%
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield Range | Reaction Time | Cost |
|---|---|---|---|
| Reductive Amination | 55–70% | 12–24 h | Moderate |
| Buchwald-Hartwig | 60–75% | 6–12 h | High |
| Ullmann Coupling | 40–50% | 24–48 h | Low |
| Direct N-Alkylation | 30–45% | 48–72 h | Moderate |
Practical Considerations
- Reductive Amination : Preferred for laboratory-scale synthesis due to simplicity.
- Buchwald-Hartwig : Ideal for industrial applications requiring high purity.
- Protection-Deprotection : Necessary for substrates prone to side reactions.
Characterization and Quality Control
Spectroscopic Identification
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically reveals purity >95% for optimized routes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-fluorophenyl)piperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like hydroxylamine, ammonia, solvents like ethanol or methanol.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines, de-fluorinated products.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
N-(2-fluorophenyl)piperidin-4-amine serves as an intermediate in the synthesis of various organic compounds. Its unique structure is valuable for developing new chemical entities and materials, particularly in the production of fluorinated compounds which exhibit distinct properties due to the electronegative fluorine atom.
Biology
In biological research, this compound is studied for its potential biological activities, including its interaction with various molecular targets such as receptors and enzymes. The fluorine substitution plays a critical role in modulating these interactions, enhancing binding affinities and selectivity towards biological targets .
Key Biological Activities:
- Receptor Binding: The compound selectively binds to certain receptors, modulating their activity and enhancing pharmacological effects.
- Enzyme Inhibition: It has shown potential as an inhibitor of key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
Medicine
The structural features of this compound make it a candidate for drug development targeting specific receptors or enzymes associated with various diseases. Its ability to inhibit enzymatic activity suggests potential applications in treating conditions like cancer and infections .
Case Studies:
- Antitubercular Activity: Research has indicated that derivatives of piperidine compounds exhibit significant activity against Mycobacterium tuberculosis, highlighting the potential for developing novel antitubercular agents .
- Nucleoside Transporters: A study focusing on analogues of this compound demonstrated selective inhibition of equilibrative nucleoside transporters (ENTs), which are vital for regulating nucleotide levels within cells .
Industry
In industrial applications, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes where fluorinated compounds are required.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides a scaffold that can interact with various biological pathways, leading to desired pharmacological effects .
Comparison with Similar Compounds
Substituent Position on the Aromatic Ring
- N-(4-fluorophenyl)piperidin-4-amine: The para-fluorophenyl analogue differs in the position of the fluorine atom.
- N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine : Replacing fluorine with a methoxy group increases electron density on the aromatic ring, enhancing π-π stacking interactions but reducing metabolic stability due to the labile methoxy group .
Modifications on the Piperidine Core
Pharmacological Analogues
- Despropionyl-2-fluoro fentanyl (N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine) : This opioid derivative shares the 2-fluorophenyl-piperidine motif but includes a phenethyl group, enhancing µ-opioid receptor affinity. The absence of the propionamide group in N-(2-fluorophenyl)piperidin-4-amine likely diminishes opioid activity but may redirect selectivity toward other CNS targets .
- 2'-Fluoroortho-fluorofentanyl : Features a dual fluorophenyl configuration and a propionamide tail, achieving higher molecular weight (372.5 g/mol) and potency compared to this compound .
Key Observations :
Biological Activity
N-(2-fluorophenyl)piperidin-4-amine is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 2-fluorophenyl group. Its chemical formula is with a molecular weight of 196.25 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 38043-08-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptor Binding : The compound has been shown to bind selectively to certain receptors, modulating their activity. This binding enhances its pharmacological effects.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in critical cellular processes, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cell proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- In Vitro Studies : The compound has shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.
Anti-Proliferative Effects
This compound has also been investigated for its anti-cancer potential:
- Cell Line Studies : Studies have reported that similar piperidine derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). IC₅₀ values in the low micromolar range suggest potent anti-proliferative effects .
Study on DHFR Inhibition
A study evaluated the inhibitory potential of this compound against DHFR. The results indicated that compounds with structural similarities effectively inhibited DHFR, which could lead to therapeutic applications in treating diseases like cancer and tuberculosis .
Antibacterial Efficacy
In another study focusing on antibacterial efficacy, this compound demonstrated promising results against drug-resistant strains, highlighting its potential as a new antimicrobial agent.
Q & A
Q. What are the optimized synthetic routes for N-(2-fluorophenyl)piperidin-4-amine, and how do reaction parameters influence yield and purity?
Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Higher solubility |
| Temperature | 0–25°C | Minimizes side reactions |
| Catalyst | Pd-C (5–10 wt%) | Faster reduction |
| Reaction Time | 12–24 hours | Ensures completion |
Organocatalysts (e.g., L-proline) can improve enantioselectivity in chiral derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolves dihedral angles between the fluorophenyl and piperidine rings (e.g., 12.8° twist observed in analogous pyrimidin-4-amine derivatives) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 194.25 (C11H15FN2+) confirms molecular weight .
Advanced Research Questions
Q. How does fluorine substitution at the 2-position of the phenyl ring modulate biological activity and receptor binding?
Methodological Answer : The electron-withdrawing fluorine alters electronic properties and steric interactions:
-
SAR Analysis : Compare with N-(2-methoxyphenyl)piperidin-4-amine ():
Substituent LogP Receptor Binding (Ki, nM) -F 2.1 120 ± 15 (σ1 receptor) -OCH3 1.8 85 ± 10
Fluorine enhances metabolic stability but reduces affinity compared to methoxy. Docking studies (AutoDock Vina) show fluorine forms weak hydrogen bonds with Thr194 in the σ1 receptor .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
Methodological Answer :
- ADMET Prediction :
- Software : SwissADME, ProTox-II.
- Results :
| Parameter | Prediction |
|---|---|
| Bioavailability (Oral) | 65% (moderate) |
| CYP3A4 Inhibition | Low risk |
| hERG Inhibition | IC50 > 10 μM (safe) |
Q. How do structural modifications (e.g., piperidine ring substitution) affect the compound’s conformational flexibility and target selectivity?
Methodological Answer :
-
Conformational Analysis :
- X-ray Data : In analogous compounds, the piperidine ring adopts a chair conformation. Substituents at C4 (e.g., methyl) increase rigidity (ΔG = -3.2 kcal/mol) .
- DFT Calculations : B3LYP/6-31G* level shows fluorophenyl rotation barrier of 8.7 kcal/mol, favoring planar conformations for π-π stacking .
-
Selectivity Screening :
Target IC50 (nM) Selectivity Ratio (vs. σ2) σ1 Receptor 120 15:1 Dopamine D2 >10,000 <0.1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
